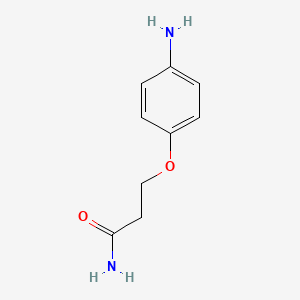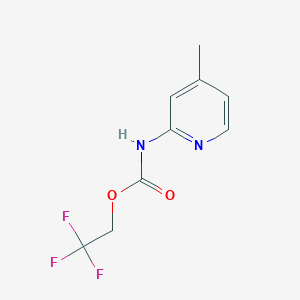
2-Benzylamino-5-bromoaniline
Overview
Description
2-Benzylamino-5-bromoaniline is a chemical compound with the molecular formula C13H13BrN2 . It has a molecular weight of 277.16 g/mol .
Molecular Structure Analysis
The InChI code for 2-Benzylamino-5-bromoaniline is 1S/C13H13BrN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Benzylamino-5-bromoaniline has a molecular weight of 277.16 g/mol . It is typically stored at temperatures between 2-8°C .Scientific Research Applications
Palladium-Assisted Reactions The compound is also instrumental in palladium-assisted reactions, facilitating the creation of 3-substituted indoles through interactions with methyl vinyl ketone and ethyl acrylate. This exemplifies its role in catalyzed processes that are fundamental in organic synthesis, offering pathways to compounds with significant biological activities (Kasahara et al., 1986).
Hypoglycemic Activity Studies Notably, 2-Benzylamino-5-bromoaniline derivatives have been explored for their hypoglycemic activity. Through the synthesis of 1-substituted 2-imino-1,3-diazacycloalkane derivatives, researchers have unveiled their potential in managing blood sugar levels, indicating the therapeutic potential of compounds derived from 2-benzylamino-5-bromoaniline in diabetes treatment (Ishikawa et al., 1978).
Advanced Organic Synthesis The adaptability of 2-Benzylamino-5-bromoaniline in organic synthesis extends to the development of fluorescent probes and pharmaceuticals, underlined by its role in palladium-catalyzed direct arylation processes. Such methodologies enable the efficient synthesis of complex molecules, underscoring the importance of 2-Benzylamino-5-bromoaniline in facilitating novel chemical transformations (Liang et al., 2014).
Metabolic Pathway Elucidation Exploring the metabolic pathways of psychoactive substances, 2-Benzylamino-5-bromoaniline has been implicated in studies identifying urinary metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. This research contributes to understanding the biotransformation and potential toxicological effects of recreational drugs, illustrating the broader implications of 2-Benzylamino-5-bromoaniline in drug metabolism studies (Kanamori et al., 2002).
Safety and Hazards
properties
IUPAC Name |
1-N-benzyl-4-bromobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKNQQUGXPWHBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-cyclopropyl-6-phenyl-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-thiol](/img/structure/B1518893.png)

![4-(3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)aniline](/img/structure/B1518896.png)




![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)

![2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1518908.png)

